molecular formula C8H15N3O2 B12063841 4-Propanoylpiperazine-1-carboxamide CAS No. 98553-47-0

4-Propanoylpiperazine-1-carboxamide

Cat. No.: B12063841
CAS No.: 98553-47-0
M. Wt: 185.22 g/mol
InChI Key: AOAYVBORCUYXBC-UHFFFAOYSA-N
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Description

4-Propanoylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a piperazine ring substituted with a propanoyl group and a carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propanoylpiperazine-1-carboxamide typically involves the reaction of piperazine with propanoyl chloride and subsequent amidation. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Propanoylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-Propanoylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Propanoylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

4-Propanoylpiperazine-1-carboxamide can be compared with other piperazine derivatives such as:

    4-Phenylpiperazine-1-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    4-Methylpiperazine-1-carboxamide: Studied for its potential use in treating neurological disorders.

    4-Benzylpiperazine-1-carboxamide: Investigated for its antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

98553-47-0

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

4-propanoylpiperazine-1-carboxamide

InChI

InChI=1S/C8H15N3O2/c1-2-7(12)10-3-5-11(6-4-10)8(9)13/h2-6H2,1H3,(H2,9,13)

InChI Key

AOAYVBORCUYXBC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C(=O)N

Origin of Product

United States

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